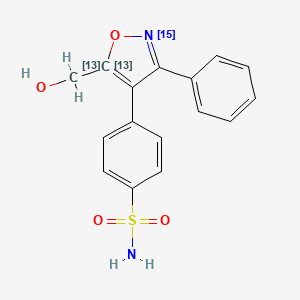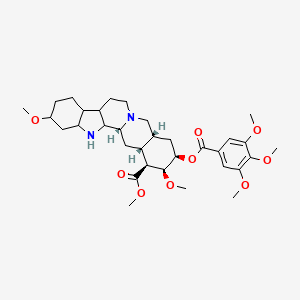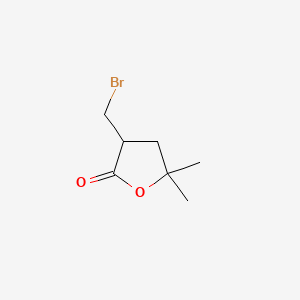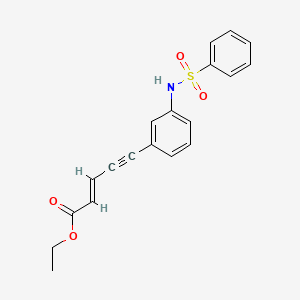
Oxamflatin Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Oxamflatin Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxamflatin and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Oxamflatin and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Oxamflatin Ethyl Ester has a wide range of applications in scientific research:
Oncology: As an HDAC inhibitor, it is used to study cancer cell proliferation and apoptosis.
Epigenetics: The compound is valuable in studying gene expression regulation through histone acetylation.
Stem Cell Research: This compound has been used to improve nuclear reprogramming and the quality of somatic cell nuclear transfer (SCNT) embryos.
Drug Development: Its ability to modulate gene expression makes it a candidate for developing new therapeutic agents for diseases involving epigenetic dysregulation.
Mechanism of Action
Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A (TSA): Another HDAC inhibitor with similar effects on histone acetylation and gene expression.
Vorinostat (SAHA): A clinically approved HDAC inhibitor used in cancer therapy.
Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.
Uniqueness
Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .
Properties
IUPAC Name |
ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLIWBSHTVDE-VGOFMYFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858261 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342373-23-3 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
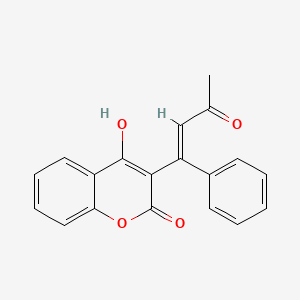
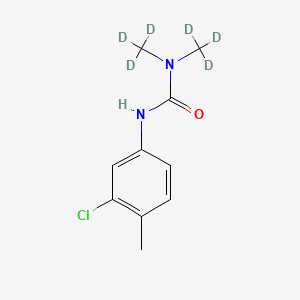
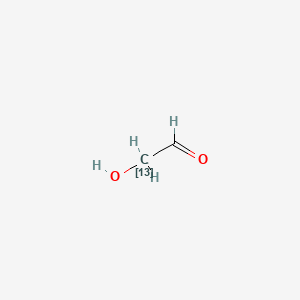
![2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)](/img/new.no-structure.jpg)

